molecular formula C12H16N4O2 B2585180 2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one CAS No. 852933-98-3

2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one

Cat. No. B2585180
CAS RN: 852933-98-3
M. Wt: 248.286
InChI Key: GIJRZLARHAOMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinazoline derivative, which has been synthesized using different methods. The synthesis of this compound has been extensively studied, and various approaches have been proposed to obtain it in high yield and purity.

Scientific Research Applications

Synthesis and Structural Studies

2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one serves as a precursor in the synthesis of complex heterocyclic compounds. For instance, reactions with trifluoromethyl-β-diketones not only yield expected products but also unexpected ones, providing insights into mechanistic paths and the existence of equilibrium between intermediates. This underscores its utility in synthesizing novel compounds with potential applications in various fields, including materials science and pharmaceuticals (Aggarwal et al., 2009).

Antimicrobial and Antifungal Applications

Research into the condensation reactions of hydrazino compounds with monosaccharides to form hydrazones and osazones reveals their significant antimicrobial and antifungal activities. These findings highlight the potential of 2-hydrazinyl derivatives in developing new antimicrobial agents, which is crucial for addressing the growing concern of antibiotic resistance (El‐Hiti et al., 2000).

Catalysis and Enantioselective Synthesis

The compound's derivatives are also explored in asymmetric organocatalysis, demonstrating their efficiency as hydrogen-bond donor catalysts. This application is significant in the synthesis of chiral molecules, which are important in pharmaceuticals, showing that these derivatives can be more effective than traditional urea and thiourea catalysts in certain reactions (Inokuma et al., 2011).

Pharmaceutical Applications

In the domain of medicinal chemistry, the synthesis of novel quinazolinone derivatives from 2-hydrazinyl compounds shows promising antihistaminic, hypotensive, and antitumor activities. This application is particularly relevant for the development of new therapeutic agents with improved efficacy and reduced side effects, addressing the need for more effective treatments for various diseases (Alagarsamy et al., 2005).

properties

IUPAC Name

2-hydrazinyl-3-(3-methoxypropyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-18-8-4-7-16-11(17)9-5-2-3-6-10(9)14-12(16)15-13/h2-3,5-6H,4,7-8,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJRZLARHAOMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2N=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.